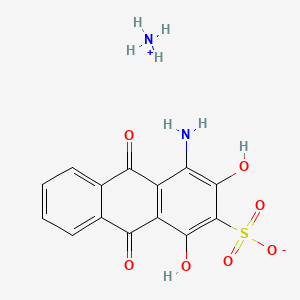

Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate

Description

. It is widely used in biological and medical research for measuring cell viability and proliferation. The compound is reduced by living cells to form a purple formazan product, which is quantifiable.

Properties

IUPAC Name |

azanium;4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO7S.H3N/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBMPEMZTDBNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232989 | |

| Record name | Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84100-72-1 | |

| Record name | 2-Anthracenesulfonic acid, 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nuclear Fast Red Ammonium salt | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGE9L33BN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Identity and Properties

| Property | Value |

|---|---|

| Chemical Name | Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate |

| CAS Number | 84100-72-1 |

| Molecular Formula | C14H12N2O7S |

| Molecular Weight | 352.32 g/mol |

| Synonyms | Nuclear Fast Red Ammonium salt, KERNECHTROT-ALUMINUM SULFATE |

| Structure | Anthraquinone core with amino, hydroxy, sulfonate, and ammonium substituents |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the following sequence:

Stepwise Overview

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Sulfonation | Anthraquinone, Oleum or Fuming H₂SO₄ | Introduce sulfonic acid group at position 2 |

| 2 | Amination | Sulfonated anthraquinone, Ammonia or Amines | Introduce amino group at position 4 |

| 3 | Hydroxylation | Oxidizing agents (e.g., H₂O₂, Fe³⁺) | Introduce hydroxy groups at positions 1,3 |

| 4 | Salt Formation | Ammonium hydroxide or ammonium salts | Convert sulfonic acid to ammonium sulfonate |

Note: The sequence and specific conditions may vary depending on the starting material and desired purity.

Detailed Synthetic Pathway

Sulfonation

- Starting Material: Anthraquinone

- Reagent: Oleum (fuming sulfuric acid)

- Conditions: 80–120°C, several hours

- Product: 2-sulfonic acid anthraquinone derivative

Amination

- Reagent: Ammonia (aqueous or gaseous) or other amines

- Conditions: Elevated temperature (100–150°C), possibly with a catalyst

- Product: 4-amino-2-sulfonic acid anthraquinone derivative

Hydroxylation

- Reagent: Hydrogen peroxide or ferric chloride

- Conditions: Acidic medium, controlled temperature

- Product: 1,3-dihydroxy-4-amino-2-sulfonic acid anthraquinone

Salt Formation

- Reagent: Ammonium hydroxide (NH₄OH)

- Conditions: Aqueous solution, neutralization

- Product: this compound

Purification

- Crystallization: From water or aqueous ethanol to remove inorganic salts and unreacted starting materials.

- Filtration: To separate the solid product.

- Drying: Under reduced pressure or gentle heat.

Process Data Table

| Process Step | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | Oleum, Anthraquinone | 80–120 | 2–5 | 70–90 | Control temp to avoid over-sulfonation |

| Amination | Ammonia | 100–150 | 3–6 | 60–80 | May require catalyst |

| Hydroxylation | H₂O₂ or FeCl₃ | 60–90 | 1–3 | 50–70 | Acidic medium preferred |

| Salt Formation | NH₄OH | RT | 0.5–1 | >95 | Neutralization to pH 7–8 |

| Purification | Water/Ethanol | RT | 1–2 | — | Recrystallization |

Yields are representative and may vary by process optimization and scale.

Research Findings and Notes

- The parent compound, Nuclear Fast Red free acid, is well documented as a histological stain, and the ammonium salt is prepared by neutralization of the sulfonic acid group with ammonium hydroxide.

- The introduction of hydroxy and amino groups is achieved by selective functionalization of the anthraquinone core, a process that requires careful control of reaction conditions to avoid side products.

- Purity of the final product is critical for its application in histology, necessitating thorough washing and crystallization steps.

- The compound is commercially available, but industrial synthesis closely follows the outlined steps, with variations in scale and purification depending on end-use requirements.

Summary Table of Key Preparation Data

| Parameter | Value/Range |

|---|---|

| Starting Material | Anthraquinone |

| Key Reagents | Oleum, Ammonia, H₂O₂ or FeCl₃, NH₄OH |

| Typical Yield (overall) | 30–50% (multi-step) |

| Purification | Crystallization, Filtration |

| Final Product Form | Reddish powder, water-soluble |

Chemical Reactions Analysis

Types of Reactions: Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

Reduction: The compound is reduced by living cells to form a purple formazan product.

Oxidation: The compound can be oxidized under certain conditions to form different oxidation products.

Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Reduction: Living cells, typically in a biological assay.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Formazan Product: The primary product formed during reduction by living cells.

Oxidation Products: Various oxidized forms depending on the specific oxidizing agent used.

Substitution Products: Different substituted derivatives based on the reagents used.

Scientific Research Applications

Introduction to Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate

This compound (commonly referred to as Nuclear Fast Red ammonium salt) is a synthetic compound with significant applications in various scientific fields. This article explores its chemical properties, applications in research and industry, and notable case studies that highlight its utility.

Histology and Cytology

This compound is primarily used as a staining agent in histological studies. Its ability to bind to cellular components allows for the visualization of tissues under a microscope. Key applications include:

- Staining of Nuclei: The compound effectively stains nuclei in tissue sections, enhancing contrast and detail.

- Cell Viability Studies: It is utilized in assays to assess cell viability and proliferation by staining live and dead cells differently.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting various analytes. Its fluorescent properties make it suitable for:

- Fluorescence Microscopy: Used to visualize specific cellular components due to its fluorescence when excited by light.

- Chromatographic Techniques: Employed as a marker in chromatographic separations to identify compounds based on their interaction with the dye.

Environmental Science

The compound has been explored for its potential applications in environmental monitoring:

- Detection of Heavy Metals: It can form complexes with heavy metals, allowing for the detection and quantification of these pollutants in environmental samples.

Material Science

In material science, this compound is investigated for:

- Dye-Sensitized Solar Cells (DSSCs): Its properties are being studied to enhance the efficiency of solar cells through improved light absorption.

Case Study 1: Histological Applications

A study published in the Journal of Histochemistry demonstrated the effectiveness of Nuclear Fast Red ammonium salt in staining paraffin sections of human tissues. The results indicated superior contrast compared to traditional stains like hematoxylin and eosin (H&E), allowing for better visualization of cellular structures .

Case Study 2: Environmental Monitoring

Research conducted by environmental scientists highlighted the use of this compound in detecting lead contamination in soil samples. The study showcased its ability to form stable complexes with lead ions, facilitating accurate quantification through spectrophotometric methods .

Case Study 3: Solar Cell Efficiency

A recent investigation into dye-sensitized solar cells revealed that incorporating this compound significantly improved light absorption and conversion efficiency compared to conventional dyes .

Mechanism of Action

The compound exerts its effects through the reduction by living cells, which converts it into a purple formazan product. The molecular targets and pathways involved include cellular enzymes that facilitate the reduction process, such as mitochondrial dehydrogenases.

Comparison with Similar Compounds

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Another tetrazolium salt used in cell viability assays.

XTT (2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, used in cell proliferation studies.

WST-1 (4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-1-benzothiazol-6-yl]-2,6-diphenyl-1H-tetrazolium): Another tetrazolium salt used in cell viability assays.

Uniqueness: Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate is unique in its ability to form a purple formazan product upon reduction by living cells, which is easily quantifiable and provides a reliable measure of cell viability and proliferation.

Biological Activity

Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate (CAS Number: 84100-72-1) is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O7S |

| Molecular Weight | 352.32 g/mol |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an electron shuttle in bioremediation processes, enhancing the reduction of pollutants such as methyl orange and facilitating microbial degradation of hazardous compounds like DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) .

Biological Activities

-

Antimicrobial Activity :

- The compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies suggest that it inhibits the growth of pathogens by disrupting their metabolic processes.

- Anticancer Properties :

- Environmental Remediation :

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Environmental Application

In a controlled experiment examining the degradation of DDT in anaerobic conditions, the addition of this compound resulted in a reduction of DDT residues by approximately 80% over a period of 20 days when combined with citric acid .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cytotoxicity : The compound exhibits concentration-dependent cytotoxic effects on cancer cell lines with an IC50 value around 25 µM .

- Electron Transfer Mechanism : It serves as an effective electron shuttle in bioremediation applications, enhancing microbial reduction rates significantly compared to controls without the compound .

Q & A

Q. What are the recommended synthetic routes for preparing Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate, and how can reaction byproducts be minimized?

The compound is synthesized via nucleophilic substitution on brominated anthraquinone precursors. For example, substituting bromine at the 2-position with sulphonate groups under alkaline conditions (e.g., using NaHSO₃) yields the sulphonic acid derivative, which is subsequently neutralized with ammonium hydroxide . A major byproduct, 1-amino-4-hydroxy-9,10-dioxoanthracene-2-sulphonate, forms due to hydroxide ion competition during substitution. To minimize this, strict pH control (<9.5) and excess sulphite reagent are recommended. LC/MS analysis is critical for identifying and quantifying isomers or byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

- HPLC/UV-Vis : To assess purity (>95%) and detect anthraquinone-derived impurities.

- FT-IR : Confirm sulphonate (S=O stretching at 1040–1120 cm⁻¹) and ammonium (N–H bending at 1400–1600 cm⁻¹) functional groups.

- NMR : ¹H NMR should show aromatic protons (δ 7.5–8.5 ppm) and hydroxyl/amine protons (δ 5.0–6.5 ppm). ¹³C NMR can verify anthraquinone carbonyls (δ 180–190 ppm) .

Q. What solvents and storage conditions are optimal for this compound?

The compound is stable in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions. Store as a lyophilized powder at –20°C under inert gas (N₂/Ar) to prevent oxidation of the dihydroxy groups .

Advanced Research Questions

Q. How does the sulphonate group influence the compound’s electronic properties and reactivity in catalytic systems?

The sulphonate group enhances water solubility and stabilizes the anthraquinone core via resonance, reducing redox potential. Electrochemical studies (cyclic voltammetry) show two reversible reduction peaks at –0.45 V and –0.78 V (vs. Ag/AgCl), corresponding to anthraquinone → semiquinone → hydroquinone transitions. This makes it a candidate for electron-transfer mediators in photoredox catalysis .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

Discrepancies in UV-Vis absorption maxima (e.g., λ_max = 480 nm vs. 505 nm) arise from solvent polarity and aggregation effects. Use time-dependent density functional theory (TD-DFT) to model electronic transitions and compare with experimental data in standardized solvents (e.g., DMSO). Cross-validate with X-ray crystallography when possible .

Q. How can computational methods predict the compound’s interaction with biological targets, such as DNA or enzymes?

- Molecular docking : Use the canonical SMILES string (

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NS(=O)(=O)O.[NH4+]) to model binding to DNA grooves or kinase active sites. - MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. The anthraquinone core shows intercalation with DNA base pairs, while the sulphonate group mediates electrostatic interactions with lysine residues .

Q. What experimental designs are effective for studying its photodegradation in environmental matrices?

- Light exposure tests : Use a solar simulator (AM 1.5G spectrum) to monitor degradation kinetics in water/soil slurries.

- LC-HRMS : Identify degradation products (e.g., quinone ring-opening products or desulphonated derivatives).

- EPR spectroscopy : Detect radical intermediates (e.g., semiquinone radicals) under UV irradiation .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Q. What techniques characterize the ammonium counterion’s role in stabilizing the compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.